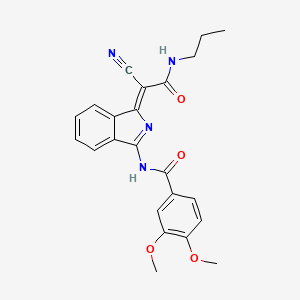

(Z)-N-(1-(1-cyano-2-oxo-2-(propylamino)ethylidene)-1H-isoindol-3-yl)-3,4-dimethoxybenzamide

描述

The compound (Z)-N-(1-(1-cyano-2-oxo-2-(propylamino)ethylidene)-1H-isoindol-3-yl)-3,4-dimethoxybenzamide is a synthetic organic molecule featuring a complex isoindole backbone with a cyano-ketone-ethylidene moiety and a 3,4-dimethoxybenzamide substituent. Key attributes include:

- Molecular Formula: C₂₄H₂₃N₅O₄ (estimated based on structural analogs).

- Functional Groups: Propylamino, cyano, 3,4-dimethoxybenzamide, isoindole.

- Physicochemical Properties: Moderate hydrophobicity (estimated XLogP3: ~2.5–3.0), high topological polar surface area (~100–110 Ų) due to multiple hydrogen-bond acceptors/donors .

属性

IUPAC Name |

N-[(3Z)-3-[1-cyano-2-oxo-2-(propylamino)ethylidene]isoindol-1-yl]-3,4-dimethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N4O4/c1-4-11-25-23(29)17(13-24)20-15-7-5-6-8-16(15)21(26-20)27-22(28)14-9-10-18(30-2)19(12-14)31-3/h5-10,12H,4,11H2,1-3H3,(H,25,29)(H,26,27,28)/b20-17- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBGBIGNPILHPSV-JZJYNLBNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)C(=C1C2=CC=CC=C2C(=N1)NC(=O)C3=CC(=C(C=C3)OC)OC)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCNC(=O)/C(=C\1/C2=CC=CC=C2C(=N1)NC(=O)C3=CC(=C(C=C3)OC)OC)/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

(Z)-N-(1-(1-cyano-2-oxo-2-(propylamino)ethylidene)-1H-isoindol-3-yl)-3,4-dimethoxybenzamide is a complex organic compound with significant potential in medicinal chemistry. Its structure includes an isoindole moiety and a methoxybenzamide group, which contribute to its biological activity. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula for this compound is C23H22N4O4, with a molecular weight of approximately 418.4 g/mol. The compound's unique structural features enhance its solubility and interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C23H22N4O4 |

| Molecular Weight | 418.4 g/mol |

| IUPAC Name | This compound |

Biological Activity

Research indicates that compounds structurally similar to this compound exhibit various biological activities:

Antitumor Activity : Studies have shown that this compound can inhibit the proliferation of certain cancer cell lines, making it a candidate for further development as an anticancer agent. Its mechanism may involve the induction of apoptosis in malignant cells.

Anti-inflammatory Properties : The methoxy groups in the benzamide structure are believed to contribute to the anti-inflammatory effects observed in preclinical models. This activity is crucial for conditions such as arthritis and other inflammatory diseases.

Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties against various bacterial strains, indicating potential use in treating infections.

The biological activity of this compound is thought to involve multiple mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cell proliferation and survival pathways.

- Receptor Modulation : Interaction with various receptors could modulate signaling pathways that lead to anti-inflammatory and antitumor effects.

- DNA Interaction : The ability to intercalate with DNA may contribute to its antitumor activity by disrupting replication processes.

Case Studies

Several studies have investigated the biological effects of this compound:

- In Vitro Studies : Research conducted on human cancer cell lines demonstrated that treatment with this compound resulted in significant cell death, suggesting its potential as an anticancer agent.

- Animal Models : In vivo studies using mouse models of inflammation showed reduced swelling and pain when treated with this compound, highlighting its anti-inflammatory potential.

相似化合物的比较

Structural and Functional Group Analysis

The target compound shares structural homology with isoindole-derived benzamides but differs in substituent composition. Key analogs include:

Key Observations :

Physicochemical and Computational Comparison

A comparative analysis of calculated properties (derived from and computational tools):

Implications :

Interpretation :

- Differences in amino chains and benzamide substituents likely account for reduced Morgan fingerprint similarity, highlighting divergent pharmacophoric features .

Implications of Structural Differences

- Metabolic Stability: The absence of a methoxy group in the target’s amino chain (vs. ) may reduce oxidative metabolism, extending half-life.

- Binding Affinity : The 3,4-dimethoxybenzamide group could engage in π-π stacking or hydrogen bonding with aromatic residues in enzyme active sites, unlike the 4-methyl group in .

- Lumping Strategies : As per , lumping structurally similar compounds may overlook critical differences in substituent effects on reactivity or toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。